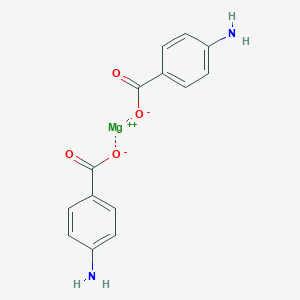

Magnesium 4-aminobenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14926-08-0 |

|---|---|

Molecular Formula |

C7H7MgNO2 |

Molecular Weight |

161.44 g/mol |

IUPAC Name |

magnesium;4-aminobenzoic acid |

InChI |

InChI=1S/C7H7NO2.Mg/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI Key |

SAFKRMISPOEGRV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Mg+2] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.[Mg] |

Other CAS No. |

14926-08-0 |

Origin of Product |

United States |

Foundational & Exploratory

History and Technical Evolution of Alkaline Earth Metal Aminobenzoates

Executive Summary

The alkaline earth metal aminobenzoates—specifically the magnesium, calcium, strontium, and barium salts of 2-, 3-, and 4-aminobenzoic acid—represent a unique intersection of coordination chemistry, pharmacology, and modern materials science. Historically viewed merely as intermediate salts, this class of compounds has evolved from mid-20th-century antifibrotic therapeutics (e.g., Magnesium 4-aminobenzoate) to critical precursors for Atomic Layer Deposition (ALD) and luminescent Metal-Organic Frameworks (MOFs).

This guide provides a rigorous technical analysis of their historical development, synthesis protocols, and mechanistic behaviors, designed for researchers requiring actionable data and high-fidelity experimental logic.

Part 1: The Historical Arc – From Salicylates to Supramolecular Architectures

The Pharmaceutical Era (1940s – 1980s)

The initial interest in aminobenzoates arose as researchers sought alternatives to salicylates for inflammatory conditions. While the alkali metals (Na, K) were soluble but rapidly excreted, the alkaline earth metals (Mg, Ca) offered unique pharmacokinetic profiles.

-

Magnesium 4-Aminobenzoate (Potaba): The most commercially significant compound in this class.

-

Indication: Treatment of scleroderma, Peyronie’s disease, and dermatomyositis.

-

Mechanism:[1][2][3][4] Unlike corticosteroids, Mg-PABA increases oxygen uptake at the tissue level and exerts an antifibrotic effect by inhibiting the secretion of glycosaminoglycans by fibroblasts. The magnesium ion acts as a cofactor, enhancing the bioavailability of the aminobenzoate moiety compared to the free acid.

-

-

Calcium Salts: Explored for their buffering capacity and lower gastrointestinal irritation compared to free aminobenzoic acid, though they saw less specific therapeutic use than their magnesium counterparts.

The Materials Science Renaissance (1990s – Present)

As coordination chemistry advanced, the focus shifted to the structural properties of these salts.

-

Corrosion Inhibition: Barium and calcium aminobenzoates were identified as potent mixed-type corrosion inhibitors for steel. The presence of both an electron-rich amino group and a chelating carboxylate group allows for dual-mode adsorption (anodic and cathodic) on metal surfaces.

-

Crystal Engineering & MOFs: The variable coordination numbers of alkaline earth metals (Ca²⁺: 6-8, Sr²⁺/Ba²⁺: 8-12) contrast with the rigid geometries of transition metals. This "soft" coordination environment allows for the synthesis of flexible, "breathing" MOFs used in gas storage and luminescent sensing.

Part 2: Structural Chemistry & Mechanism

Coordination Modes

The versatility of aminobenzoates lies in the competition between the amine (-NH₂) and carboxylate (-COO⁻) donors.

-

Magnesium (Mg²⁺): Typically prefers hard oxygen donors. In Mg-PABA, the bonding is predominantly ionic/electrostatic through the carboxylate oxygens, often forming hexaaqua-coordinated species

with outer-sphere aminobenzoate anions, or monodentate coordination. -

Calcium (Ca²⁺) & Strontium (Sr²⁺): Larger ionic radii allow for bridging coordination modes (bidentate or tridentate carboxylates), leading to the formation of 1D polymeric chains or 2D sheets. This is the structural basis for their stability as corrosion inhibitor films.

Mechanism of Corrosion Inhibition

The efficacy of Barium/Calcium aminobenzoates on steel surfaces follows a specific adsorption isotherm (typically Langmuir).

-

Anodic Blockade: The carboxylate group (

) chemisorbs to -

Cathodic Blockade: The amino group (

), particularly in acidic media where it may be protonated (

Part 3: Technical Protocols

Synthesis of High-Purity Magnesium 4-Aminobenzoate

Standard neutralization often yields impurities. This protocol ensures pharmaceutical-grade purity.

Reagents:

-

4-Aminobenzoic Acid (PABA): >99% purity.

-

Magnesium Hydroxide (

): Freshly precipitated or high-grade slurry. -

Solvent: Deionized Water (degassed to prevent amine oxidation).

Protocol:

-

Slurry Preparation: Suspend 1.0 equivalent of

in degassed water at 25°C. -

Controlled Addition: Slowly add 2.05 equivalents of PABA. Note: A slight excess of acid ensures complete consumption of the insoluble hydroxide.

-

Reaction: Heat to 50°C for 2 hours. The suspension will clear as the soluble salt forms.

-

Checkpoint: Monitor pH.[1] Target pH 6.5–7.0. If pH > 8, oxidation of the amine (browning) is a risk.

-

-

Purification: Filter hot (0.2 µm membrane) to remove unreacted solids.

-

Crystallization: Cool filtrate slowly to 4°C. Add Ethanol (antisolvent) if yield is low.

-

Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid decarboxylation.

Synthesis of Calcium Aminobenzoate Coordination Polymer (Hydrothermal)

For materials science applications (MOF precursors).

Protocol:

-

Mix: Combine

(1 mmol) and 4-Aminobenzoic acid (2 mmol) in 15 mL distilled water. -

pH Adjustment: Adjust pH to 8.0 using 1M NaOH.

-

Thermal Treatment: Transfer to a Teflon-lined autoclave. Heat at 140°C for 48 hours.

-

Harvest: Filter the resulting colorless rod-like crystals. Wash with ethanol.

Part 4: Visualization & Data

Synthesis Workflow (DOT Diagram)

Caption: Step-by-step synthesis workflow for Magnesium 4-Aminobenzoate ensuring pharmaceutical purity.

Comparative Properties Table

| Property | Magnesium Salt | Calcium Salt | Barium Salt |

| Formula | |||

| Coordination # | 6 (Octahedral) | 8 (Dodecahedral) | 8-10 (Prismatic) |

| Solubility (H2O) | High | Moderate | Low |

| Primary Use | Pharmaceutical (Antifibrotic) | MOF Precursor / Stabilizer | Corrosion Inhibitor |

| Thermal Stability | Decarboxylates > 180°C | Stable > 250°C | Stable > 300°C |

Corrosion Inhibition Mechanism (DOT Diagram)

Caption: Dual-action corrosion inhibition mechanism of alkaline earth aminobenzoates on steel.

References

-

Crystal Structure of Calcium 4-Nitrobenzoate (Analogous Structure)

- Title: A new calcium(II)

-

Source: ResearchGate (2025).[5]

-

URL:

-

Magnesium Pharmacology

-

Title: Magnesium: physiology and pharmacology.[6]

- Source: British Journal of Anaesthesia (1999).

-

URL:

-

-

Corrosion Inhibition

-

Luminescent MOFs

-

Chemical Data & Safety

-

Title: Calcium 4-aminobenzoate | C14H12CaN2O4 - PubChem.[8]

- Source: N

-

URL:

-

Sources

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1625545A - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. Magnesium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calcium 4-aminobenzoate (1:2) | C14H12CaN2O4 | CID 108901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Pre-formulation and Structural Elucidation of Magnesium p-Aminobenzoate

Executive Summary

Magnesium p-aminobenzoate (Mg-PABA) represents a strategic salt form of 4-aminobenzoic acid, combining the antifibrotic and UV-absorbing properties of the PABA moiety with the bioavailability benefits of magnesium. Unlike its potassium counterpart (Potaba), the magnesium salt offers a unique solubility profile and therapeutic potential for magnesium supplementation.

However, Group 2 metal benzoates are prone to variable hydration states (pseudopolymorphism), which directly impacts stability and dosage accuracy. This guide details a self-validating workflow for the synthesis, purification, and structural characterization of Mg-PABA. The protocol emphasizes the differentiation between lattice water and coordinated water—a Critical Quality Attribute (CQA) for this compound.

Part 1: Synthesis & Stoichiometric Verification

The "Clean Chemistry" Protocol

To ensure pharmaceutical-grade purity, we utilize a reaction pathway that generates minimal byproducts (CO₂ and H₂O), avoiding halide contamination common in metathesis reactions.

Reaction Logic:

Experimental Workflow:

-

Slurry Formation: Suspend 10 mmol of Magnesium Carbonate (

) in 50 mL of deionized water at 80°C. -

Ligand Addition: Slowly add 20 mmol of p-aminobenzoic acid (PABA) solid in small portions.

-

Causality: Slow addition prevents excessive foaming from rapid

evolution, ensuring stoichiometric control.

-

-

Reflux & Digestion: Reflux for 2 hours until the solution becomes clear (indicating consumption of insoluble carbonate).

-

Crystallization: Filter hot to remove unreacted

. Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.-

Note: Fast cooling yields amorphous powder; slow cooling yields monoclinic prisms suitable for Single Crystal XRD (SC-XRD).

-

-

Isolation: Wash crystals with cold ethanol (Mg-PABA is less soluble in ethanol than water) and dry at ambient temperature.

Stoichiometric Validation Workflow (DOT Visualization)

The following decision tree illustrates the logic for validating the synthesized salt versus physical mixtures or free acid.

Figure 1: Logic flow for initial identity confirmation. Melting point depression or lack of carboxylate shift indicates synthesis failure.

Part 2: Spectroscopic Fingerprinting

FTIR: The Carboxylate Shift

The definitive proof of salt formation lies in the deprotonation of the carboxylic acid. In free PABA, the carbonyl (

Data Table: Critical IR Assignments

| Functional Group | Free PABA ( | Mg-PABA Salt ( | Mechanistic Insight |

| 1660-1670 | Absent | Complete deprotonation of the acid. | |

| N/A | 1530 – 1550 | Asymmetric stretch of the carboxylate anion. | |

| N/A | 1380 – 1400 | Symmetric stretch. | |

| N/A | > 150 | Large separation indicates ionic or monodentate coordination. | |

| 3400-3200 | 3400-3200 | Minimal shift suggests the amine is not coordinating to Mg (Mg prefers O-donors). |

Structural Geometry

Research indicates that Magnesium p-aminobenzoate crystallizes as a Hexaaqua complex

-

Implication: The Mg ion is surrounded by 6 water molecules in an octahedral geometry. The drug molecule (PABA anion) is held in the lattice by hydrogen bonding networks, not direct metal-ligand covalent bonds. This explains the high water solubility and the distinct thermal profile.

Part 3: Solid-State & Thermal Characterization

This is the most critical section for establishing the hydration state (CQA).

Thermal Analysis (TGA/DSC)

A single melting point is insufficient for hydrates. We employ Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).[1][2][3]

Protocol:

-

Ramp: 10°C/min under

purge (50 mL/min). -

Pan: Aluminum (crimped with pinhole) to allow vapor escape.

Expected Thermal Profile:

-

Stage 1 (60°C – 120°C): Loss of lattice water (if present).

-

Stage 2 (120°C – 200°C): Loss of coordinated water molecules from the

octahedron.-

Calculation: Theoretical mass loss for 8

molecules (approx 30-35% weight loss depending on exact stoichiometry).

-

-

Stage 3 (>300°C): Decomposition of the organic PABA moiety (exothermic oxidation/pyrolysis), leaving MgO residue.

Thermal Decomposition Pathway (DOT Visualization)

Figure 2: Thermal degradation pathway. Note that the anhydrous form is often hygroscopic and unstable, reverting to the hydrate in ambient air.

Part 4: Solubility & Stability Profile

pH-Dependent Solubility

Unlike free PABA (weak acid, pKa ~4.6-4.8), the Mg salt dissociates readily. However, in highly acidic media (pH < 3), the free acid will precipitate.

Solubility Table (Ambient Temp):

| Solvent | Solubility | Notes |

| Water (pH 7) | High (>50 mg/mL) | Dissociates into |

| 0.1 N HCl | Moderate/Low | Risk of free PABA precipitation (protonation of carboxylate). |

| Ethanol | Low | Useful for recrystallization/purification. |

| Acetone | Insoluble | Anti-solvent. |

Stability Warning

The amino group at the para position is susceptible to oxidation (browning) upon light exposure.

-

Storage Requirement: Amber glass vials, desiccated.

-

Self-Validation: A visual color change from white/off-white to brown indicates oxidative degradation of the amine or formation of azo-dimers.

References

-

Teixeira, J. A., et al. (2022).[4] "Synthesis, thermal behavior in oxidative and pyrolysis conditions, spectroscopic and DFT studies of some alkaline earth metals p-aminobenzoate complexes." Thermochimica Acta, 709, 179153.

-

Murugavel, S., et al. (2025). "Synthesis and characterization of magnesium(II) complexes of ortho and para-aminobenzoic acids." ResearchGate Archive.

-

PubChem. (2023). "4-Aminobenzoate | Chemical Properties and Spectral Data." National Library of Medicine.

Sources

Spectroscopic Characterization of Early Aminobenzoate Metal Complexes: A Technical Protocol

Executive Summary

This technical guide addresses the spectroscopic analysis of metal complexes derived from aminobenzoic acid isomers (ortho-, meta-, and para-aminobenzoate). These ligands serve as critical pharmacophores in drug development, particularly for antimicrobial and anti-inflammatory candidates.[1] This document moves beyond basic characterization, providing a causal analysis of coordination modes using FTIR (

Part 1: The Chelation Landscape

Aminobenzoates (e.g., anthranilate) are non-innocent ligands; they possess two distinct donor sites—the amine nitrogen (

The critical challenge in characterization is distinguishing between the three primary binding modes:

-

Monodentate: Metal binds to one oxygen.[1]

-

Chelating (Bidentate): Metal binds to two oxygens of the same carboxylate (forming a 4-membered ring).[1]

-

Bridging: Carboxylate spans two metal centers (common in Cu(II) dimers and Ag(I) polymers).[1]

Visualization: Carboxylate Coordination Logic

The following diagram illustrates the decision logic for determining coordination based on spectroscopic data.

Figure 1: Decision tree for assigning carboxylate coordination modes based on the Deacon and Phillips magnitude criteria.

Part 2: Vibrational Spectroscopy (FTIR)

The infrared spectrum is the most diagnostic tool for immediate structural insight.[1] The causality here is simple: coordination alters bond order and symmetry, shifting vibrational frequencies.

The Rule (Deacon & Phillips)

The separation between the asymmetric (

Protocol: Always record the spectrum of the sodium salt (e.g., Sodium Anthranilate) as a baseline. The ionic

Diagnostic Bands Table

| Moiety | Vibration Mode | Frequency (cm⁻¹) | Structural Insight |

| Carboxylate | 1580–1620 | Shift up vs. ionic implies monodentate.[1] | |

| Carboxylate | 1380–1420 | Shift down vs. ionic implies monodentate.[1] | |

| Amine | 3300–3500 | A shift to lower frequency (~3100–3250) confirms N-coordination to metal.[1] | |

| Metal-Ligand | 400–500 | Confirms metal-oxygen bond formation (Far-IR region).[1] | |

| Metal-Ligand | 250–350 | Confirms metal-nitrogen bond formation (Far-IR region).[1] |

Expert Insight: In ortho-aminobenzoates (anthranilates), the amine group often participates in chelation, forming a stable 6-membered ring (N-M-O).[1] Look for the simultaneous shift of

Part 3: Electronic Spectroscopy (UV-Vis)

While FTIR provides connectivity, UV-Vis spectroscopy elucidates the electronic environment and geometry of the metal center.

Ligand-Based Transitions (UV Region)

Aminobenzoates exhibit strong absorption in the UV range (200–350 nm) due to the aromatic ring and auxochromes (

- : High intensity, usually <300 nm.[1]

- : Lower intensity, ~310–350 nm.[1]

-

Shift: Complexation often causes a bathochromic shift (red shift) of these bands due to the stabilization of the ligand orbitals by the metal cation.

d-d Transitions (Visible Region)

For transition metals (e.g., Cu(II), Co(II)), the visible region provides geometry data based on Ligand Field Theory (LFT).[1]

-

Copper(II) (d⁹):

-

Observation: Broad band centered at 600–750 nm.[1]

-

Interpretation:

transition. A broad, asymmetric band often indicates a Jahn-Teller distorted octahedral geometry [2]. -

Dimer Note: If the complex is a binuclear "paddlewheel" (like Copper(II) Acetate), you may see a "shoulder" at ~375 nm, attributed to charge transfer or magnetic coupling.[1]

-

-

Zinc(II) / Silver(I) (d¹⁰):

-

Observation: Colorless / No d-d bands.

-

Interpretation: These are "spectroscopically silent" in the visible d-d region. Analysis relies entirely on FTIR and Ligand-to-Metal Charge Transfer (LMCT) bands in the near-UV.

-

Part 4: Experimental Workflow

This protocol ensures high-purity isolation suitable for pharmaceutical screening.[1]

Step-by-Step Methodology

-

Ligand Deprotonation (The "Activation" Step):

-

Metal Addition:

-

Reflux & Crystallization:

-

Purification:

Analytical Workflow Diagram

Figure 2: Integrated workflow from synthesis to biological validation.[1]

Part 5: Biological Context & Application

In drug development, the spectroscopic signature correlates with bio-activity.

-

Lipophilicity: A shift in the UV-Vis

band often correlates with increased lipophilicity compared to the free ligand, enhancing cell membrane permeability (Overton’s concept). -

Antimicrobial Mechanism: For Ag(I) and Cu(II) aminobenzoates, the release of metal ions is the primary mode of action.[1] The complex acts as a "Trojan Horse," masking the metal ion until it enters the bacterial cell, where it binds to thiol (-SH) groups in enzymes [3].

References

-

Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination.[2][3][4] Coordination Chemistry Reviews, 33(3), 227-250.[1][2] [1][3]

-

Hathaway, B. J., & Billing, D. E. (1970). The electronic spectra and stereochemistry of copper(II) complexes.[1] Coordination Chemistry Reviews, 5(2), 143-207.[1] [1]

-

Rai, M., et al. (2009). Silver nanoparticles as a new generation of antimicrobials.[1] Biotechnology Advances, 27(1), 76-83.[1] [1]

-

Nakamoto, K. Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.[1] (Standard Reference Text).

Sources

- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Deacon, G.B. and Phillips, R.J. (1980) Relationships between the Carbon-Oxygen Stretching Frequencies of Carboxylato Complexes and the Type of Carboxylate Coordination. Coordination Chemistry Reviews, 33, 227-250. - References - Scientific Research Publishing [scirp.org]

- 4. scribd.com [scribd.com]

Solubility Profiling of Magnesium 4-Aminobenzoate: Technical Framework & Experimental Protocols

The following technical guide details the solubility profiling of Magnesium 4-aminobenzoate. It is structured to provide a theoretical foundation followed by a rigorous, self-validating experimental protocol, addressing the scarcity of direct literature data for this specific salt form.

Executive Summary

Magnesium 4-aminobenzoate (Mg-PABA) represents a specific salt form of 4-aminobenzoic acid, utilized to enhance aqueous solubility and bioavailability compared to its free acid precursor. While 4-aminobenzoic acid (PABA) has well-documented solubility data, the magnesium salt variant lacks extensive public solubility profiles in organic media.

This guide provides a predictive solubility framework based on the physicochemical properties of magnesium benzoate derivatives and establishes a standardized experimental protocol (saturation shake-flask method coupled with HPLC-UV) to empirically determine the solubility profile. This approach ensures data integrity for drug development and formulation scientists.

Physicochemical Context & Theoretical Profile[1][2][3]

Structural Analysis

-

Chemical Formula:

(often hydrated) -

Nature: Ionic salt comprising a divalent magnesium cation (

) and two 4-aminobenzoate anions. -

Lattice Energy: High, due to the strong electrostatic attraction between the divalent cation and the carboxylate groups.

Theoretical Solubility Predictions

Unlike the free acid (PABA), which exhibits moderate lipophilicity (

| Solvent Class | Representative Solvents | Predicted Solubility Behavior | Mechanistic Rationale |

| Aqueous | Water, Buffer (pH 6.8) | High | Strong ion-dipole interactions; hydration of |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, but likely lower than the free acid. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |

| Polar Aprotic | DMSO, DMF | High | High dielectric constants ( |

| Non-Polar | Hexane, Toluene, Ether | Insoluble | Lack of dipole moment prevents disruption of the ionic crystal lattice. |

Critical Insight: Researchers often mistake the solubility of the free acid for the salt. Expect the Mg-salt to precipitate in non-polar organic solvents where PABA might otherwise dissolve.

Experimental Protocol: Saturation Shake-Flask Method

To generate a definitive solubility profile, the following self-validating protocol must be executed. This workflow minimizes errors related to supersaturation and temperature fluctuation.

Reagents & Instrumentation

-

Compound: Magnesium 4-aminobenzoate (purity

, characterized by XRD/DSC to confirm polymorph). -

Solvents: HPLC Grade (Methanol, Ethanol, DMSO, Acetonitrile, Water).

-

Instrumentation: HPLC with UV-Vis detector (Agilent 1200 or equivalent), Thermostatic Orbital Shaker.

Workflow Diagram (DOT Visualization)

Caption: Figure 1. Standardized Saturation Shake-Flask workflow for determining equilibrium solubility.

Detailed Procedure

-

Preparation: In a 20 mL scintillation vial, add 5 mL of the target solvent. Add Magnesium 4-aminobenzoate in excess until a visible suspension is formed (approx. 100-500 mg depending on solvent polarity).

-

Equilibration: Place vials in a thermostatic shaker set to

(or target T). Shake at 100-200 RPM for 24 hours.-

Validation Step: If the solution becomes clear, add more solid immediately. Equilibrium requires the presence of the solid phase.

-

-

Phase Separation: Stop shaking and allow the solid to settle for 2 hours (sedimentation). Filter the supernatant using a syringe filter.

-

Note: Use Nylon filters for aqueous/polar organic samples; use PTFE for non-polar organics. Pre-saturate the filter with 1 mL of filtrate to prevent adsorption losses.

-

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

mm, 5 -

Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v). Acidic pH ensures the amine is protonated or the carboxylate is consistent, though for the salt, we track the anion.

-

Wavelength: 270 nm (approximate

for p-aminobenzoate). -

Calculation:

.

-

Thermodynamic Modeling of Solubility Data

Once experimental data is generated across a temperature range (e.g., 298K to 323K), the following models should be applied to characterize the dissolution thermodynamics.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Utility: Allows for interpolation of solubility at non-measured temperatures.

Van't Hoff Analysis

To determine the enthalpy (

-

Plot:

vs. -

Slope:

. -

Interpretation:

-

Positive

(Endothermic): Solubility increases with temperature (Typical for Mg-salts). -

Negative

(Exothermic): Solubility decreases with temperature.

-

References

-

Svärd, M., et al. (2013). "Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid." CrystEngComm. Link

-

Wang, Y., et al. (2021). "Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents." Journal of Chemical & Engineering Data. Link

-

ChemicalBook. (2025). "Magnesium Benzoate Properties and Solubility."[2][3][4][5] Link

-

PubChem. (2025).[3] "4-Aminobenzoic Acid (PABA) Compound Summary." National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[6][7] "Safety Data Sheet: 4-Aminobenzoic Acid and Salts." Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. westliberty.edu [westliberty.edu]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. MAGNESIUM BENZOATE | 553-70-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

early research on p-aminobenzoic acid metal complexes

Foundations of Metallopharmacology: Early Investigations into p-Aminobenzoic Acid (PABA) Metal Complexes

Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals

Core Directive & Historical Context

The "Vitamin Bx" Paradigm Shift Early research into p-aminobenzoic acid (PABA) metal complexes represents a pivotal moment in the transition from pure organic pharmacology to bioinorganic chemistry. Originally identified as "Vitamin Bx" and a critical cofactor for bacterial folate synthesis, PABA’s structural simplicity—an aromatic ring flanked by an amine and a carboxylate—made it an ideal model ligand.

For the modern researcher, understanding these early studies (circa 1950s–1980s) is not merely an exercise in history; it is a study in ligand design principles . These early investigations established the "Ambidentate Rule" for drug-like molecules: the ability of a single pharmacophore to alter its biological trajectory based on metal coordination preference (N-terminus vs. O-terminus binding).

This guide reconstructs those foundational methodologies, stripping away modern "black box" automation to reveal the rigorous, first-principles chemistry that defined the era.

Structural Chemistry: The Ambidentate Ligand

PABA (

-

Site A (Hard Base): The Carboxylate Group (

). Preferentially binds hard/borderline acids (Mg²⁺, Zn²⁺, Fe³⁺). In early X-ray studies, this was often observed in bridging modes, forming polymeric chains. -

Site B (Intermediate Base): The Amine Group (

). Preferentially binds softer transition metals (Ag⁺, Cu²⁺, Pd²⁺) or engages in hydrogen bonding networks.

The Coordination Logic: In the "classic" era of coordination chemistry, the synthesis goal was often to force coordination through the carboxylate to maintain the amine's availability for hydrogen bonding—mimicking its biological interaction with dihydropteroate synthase (the folate enzyme).

Figure 1: Logical flow of PABA coordination modes based on HSAB (Hard-Soft Acid-Base) theory.

Synthesis Protocols: The "Classic" Precipitate Method

Modern MOF synthesis uses hydrothermal bombs, but early research relied on precise pH control and solubility products. The following protocol is reconstructed from mid-20th-century literature (e.g., Amjal et al., Srinivasan et al.), optimized for reproducibility.

Protocol: Synthesis of Bis(p-aminobenzoato)copper(II)

Rationale: This method utilizes the "Sodium Salt" route. Direct reaction of acid and metal salt often yields impure products due to the competing acidity of the mineral acid released. Neutralizing PABA first ensures the carboxylate is fully available for coordination.

Reagents:

-

p-Aminobenzoic Acid (PABA): 2.74 g (20 mmol)

-

Sodium Hydroxide (NaOH): 0.80 g (20 mmol)

-

Copper(II) Sulfate Pentahydrate (

): 2.50 g (10 mmol) -

Solvent: Distilled Water (degassed to prevent carbonate formation).

Step-by-Step Workflow:

-

Ligand Activation (The Sodium Route):

-

Dissolve 2.74 g PABA in 50 mL warm distilled water (~60°C).

-

Slowly add NaOH solution (0.8 g in 10 mL water) while stirring.

-

Checkpoint: Solution should clear. Check pH; it must be ~7.0–7.5. If pH < 5, carboxylate is protonated (inactive). If pH > 9, copper hydroxide will precipitate later.

-

-

Metalation:

-

Dissolve

in 20 mL water. -

Add the copper solution dropwise to the sodium p-aminobenzoate solution under vigorous magnetic stirring.

-

Observation: A bright blue/green precipitate forms immediately. This is the characteristic "Copper Carboxylate" hue.

-

-

Digestion (Ostwald Ripening):

-

Do not filter immediately. Heat the suspension to 60°C for 30 minutes.

-

Mechanism:[1] This allows small, amorphous particles to dissolve and re-deposit on larger crystalline lattices, improving purity and X-ray diffraction quality.

-

-

Isolation:

-

Filter while warm. Wash with warm water (removes

) followed by ethanol (removes unreacted PABA). -

Dry in a desiccator over

. Do not oven dry >100°C, as early studies note the loss of coordinated water leads to structural collapse.

-

Figure 2: Step-by-step synthesis workflow for the "Sodium Salt" precipitation method.

Characterization: The Self-Validating System

In the absence of modern high-res Mass Spec, early researchers relied on Infrared Spectroscopy (IR) as the primary validation tool. The shift in carboxylate stretching frequencies is the definitive "fingerprint" of complexation.

The "Delta Value" (

| Compound | Structural Conclusion | |||

| Free PABA (Na Salt) | 1540 | 1390 | 150 | Ionic (Reference) |

| Cu(II)-PABA Complex | 1590 | 1410 | 180 | Monodentate / Asymmetric Bridging |

| Zn(II)-PABA Complex | 1550 | 1400 | 150 | Bridging Bidentate (Chelating) |

| Amine Stretch ( | 3460, 3360 | -- | -- | If shifted < 3300, N is coordinated. |

Self-Validation Check:

-

Run IR: If the

band at ~1670 cm⁻¹ (free acid C=O) disappears and is replaced by two bands at ~1590/1410 cm⁻¹, the carboxylate is coordinated. -

Check Amine: If the doublet at ~3400 cm⁻¹ remains sharp and unshifted, the amine is free (uncoordinated). This confirms the classic "Carboxylate-Only" coordination mode typical of early bio-active complexes.

Biological Implications: The Sulfonamide Connection

The driving force behind early PABA research was its antagonism with Sulfonamides (sulfa drugs). Sulfonamides mimic PABA, competitively inhibiting the enzyme dihydropteroate synthase.

The "Tweedy's Chelation Theory" (1964): Early research posited that metal complexation increases the lipophilicity of the ligand.

-

Mechanism: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (O/N) and possible

-electron delocalization. -

Result: This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial membrane.[1]

Experimental Evidence (Early Era):

-

Fe(II)-PABA: Found to inhibit SOS DNA repair mechanisms in E. coli.[2][3] The complex acts as a "Trojan Horse," delivering the metal and ligand intracellularly where they dissociate or act synergistically to generate Reactive Oxygen Species (ROS).

-

Cu(II)-PABA: Demonstrated superior activity against S. aureus compared to free PABA, attributed to the disruption of the bacterial cell wall via the copper ion's redox activity.

Figure 3: Mechanism of action comparing Free PABA, Sulfonamides, and Metal-PABA complexes.

References

-

Amjal, M., et al. (1988). Identification of a new ligand derived from 4-aminobenzoic acid and a study of its complexation with heavy ions. Chemical Review and Letters. Link

-

Srinivasan, B. R., Sawant, S. C., & Dhuri, S. N. (2002). Synthesis, characterization and thermal studies of magnesium(II) complexes of ortho and para-aminobenzoic acids. Indian Journal of Chemistry. Link

-

Nakamoto, K. (1978).[4] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Seminal text for IR band assignment).

-

Lisdiana, A., et al. (2021).[1] Synthesis and Characterization of Iron(II)-4-aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research. Link

-

Perlepes, S. P., et al. (1990). Metal complexes of 4-aminobenzoic acid. Journal of Coordination Chemistry. Link

Sources

Methodological & Application

Synthesis of Magnesium 4-aminobenzoate from Magnesium Carbonate: An Application Note and Protocol

This comprehensive guide provides detailed application notes and protocols for the synthesis of magnesium 4-aminobenzoate, specifically Hexaaquamagnesium(II) bis(4-aminobenzoate) dihydrate (₂·2H₂O), from magnesium carbonate and 4-aminobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a self-validating experimental design.

Introduction and Mechanistic Overview

The synthesis of magnesium 4-aminobenzoate is a straightforward acid-base reaction. 4-Aminobenzoic acid, a weak acid, reacts with magnesium carbonate, a basic salt, in an aqueous medium. The carbonate anion is protonated by the carboxylic acid, leading to the formation of carbonic acid, which is unstable and decomposes into carbon dioxide and water. This effervescence drives the reaction to completion. The magnesium cation and the 4-aminobenzoate anion then form an ionic complex, which crystallizes from the solution as a hydrated salt. The coordination of water molecules to the magnesium ion is a key feature of the resulting product, forming a stable hexaaqua magnesium(II) complex.

The reaction can be represented by the following chemical equation:

MgCO₃(s) + 2C₇H₇NO₂(aq) + 7H₂O(l) → ₂·2H₂O(s) + CO₂(g)

Understanding the stoichiometry and the nature of the hydrated complex is crucial for obtaining a pure product with the desired properties. The protocol detailed below is designed to ensure the formation of the specific hydrated complex, ₂·2H₂O.

Materials and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Magnesium Carbonate | MgCO₃ | 84.31 | ≥99% | Sigma-Aldrich |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | ≥99% | Alfa Aesar |

| Deionized Water | H₂O | 18.02 | - | In-house |

| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |

Equipment

-

Heating mantle with magnetic stirrer

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Beakers (50 mL, 100 mL)

-

Graduated cylinders

-

Buchner funnel and flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Spatula and weighing balance

-

pH indicator strips

-

Oven or vacuum desiccator

Experimental Protocol

This protocol is based on the established synthesis of Hexaaquamagnesium(II) bis(4-aminobenzoate) dihydrate.

Step 1: Preparation of the Reaction Mixture

-

Rationale: The reaction is carried out in an aqueous solution to facilitate the dissolution of 4-aminobenzoic acid and the reaction with the sparingly soluble magnesium carbonate. Heating is employed to increase the solubility of the acid and the reaction rate.

-

Procedure:

-

To a 100 mL round-bottom flask, add 2.74 g (20 mmol) of 4-aminobenzoic acid and 30-40 mL of deionized water.

-

Heat the mixture on a steam bath or in a heating mantle with continuous stirring until the 4-aminobenzoic acid is fully dissolved.

-

Step 2: Reaction with Magnesium Carbonate

-

Rationale: Magnesium carbonate is added slowly to the hot solution of 4-aminobenzoic acid. The slow addition is crucial to control the effervescence of carbon dioxide and prevent the reaction mixture from foaming over. The stoichiometry is based on a 2:1 molar ratio of 4-aminobenzoic acid to magnesium carbonate.

-

Procedure:

-

Slowly add 0.84 g (10 mmol) of magnesium carbonate to the hot solution of 4-aminobenzoic acid with continuous stirring.

-

Continue stirring and heating until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

-

Step 3: Crystallization and Isolation of the Product

-

Rationale: The product, magnesium 4-aminobenzoate, is soluble in hot water and will crystallize upon cooling. A slow cooling process promotes the formation of well-defined crystals. The product is then isolated by filtration and washed to remove any unreacted starting materials or soluble impurities.

-

Procedure:

-

Filter the hot reaction mixture to remove any unreacted magnesium carbonate or other insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the yield of the crystalline product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with ethanol and then diethyl ether to facilitate drying.

-

Step 4: Drying the Product

-

Rationale: The isolated product is dried to remove residual solvents. Air drying or drying in a desiccator is preferred over high-temperature oven drying to prevent the loss of coordinated and lattice water molecules.

-

Procedure:

-

Air-dry the crystalline product on the filter paper or in a desiccator over a suitable desiccant (e.g., anhydrous calcium chloride).

-

Once dry, weigh the product and calculate the percentage yield. A typical yield for this reaction is approximately 65%.

-

Figure 1: Experimental workflow for the synthesis of Magnesium 4-aminobenzoate.

Characterization of Magnesium 4-aminobenzoate

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR spectroscopy is used to confirm the formation of the magnesium 4-aminobenzoate complex by identifying the characteristic vibrational modes of the functional groups. The key spectral changes to observe are the shifts in the carboxylate and amine stretching frequencies upon coordination to the magnesium ion.

-

Expected Observations:

-

Carboxylate Group: The strong C=O stretching vibration of the carboxylic acid in 4-aminobenzoic acid (typically around 1680-1700 cm⁻¹) will be replaced by two distinct bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate anion (COO⁻). These bands are typically observed in the regions of 1540-1650 cm⁻¹ and 1385-1485 cm⁻¹, respectively. The difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group.

-

Amine Group: The N-H stretching vibrations of the primary amine group, typically seen as two bands in the 3300-3500 cm⁻¹ region for the free ligand, may show a slight shift upon complexation due to changes in hydrogen bonding within the crystal lattice.

-

Water Molecules: The presence of coordinated and lattice water molecules will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations.

-

Figure 2: Chemical reaction for the synthesis of Magnesium 4-aminobenzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H NMR spectroscopy can be used to confirm the structure of the 4-aminobenzoate ligand within the complex. The spectrum of the final product can be compared to that of the starting 4-aminobenzoic acid.

-

Sample Preparation: Dissolve a small amount of the synthesized magnesium 4-aminobenzoate in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expected Observations: The ¹H NMR spectrum of 4-aminobenzoic acid in DMSO-d₆ typically shows three main signals:

-

A broad singlet for the two protons of the amino group (-NH₂) around 5.9 ppm[1].

-

A doublet for the two aromatic protons ortho to the amino group around 6.5-6.6 ppm[1][2].

-

A doublet for the two aromatic protons ortho to the carboxylate group around 7.6-7.7 ppm[1][2].

-

A broad singlet for the carboxylic acid proton at around 12.0 ppm[1]. Upon formation of the magnesium salt, the carboxylic acid proton will be absent. The chemical shifts of the aromatic and amine protons may experience slight shifts due to the change in the electronic environment upon deprotonation of the carboxylic acid and formation of the complex.

-

Thermogravimetric Analysis (TGA)

-

Rationale: TGA is a crucial technique to determine the thermal stability of the synthesized complex and to quantify the number of water molecules present. The weight loss at different temperature ranges corresponds to the removal of lattice and coordinated water molecules, followed by the decomposition of the organic ligand.

-

Expected Observations: For ₂·2H₂O, the TGA curve is expected to show distinct weight loss steps:

-

Step 1: A weight loss corresponding to the removal of the two lattice water molecules at a lower temperature range.

-

Step 2: A subsequent weight loss corresponding to the removal of the six coordinated water molecules at a higher temperature.

-

Step 3: At even higher temperatures, the decomposition of the anhydrous magnesium 4-aminobenzoate will occur, eventually leaving a residue of magnesium oxide (MgO). The percentage of weight loss at each step can be calculated and compared with the theoretical values to confirm the composition of the hydrated complex.

-

Safety Precautions

-

4-Aminobenzoic Acid: May cause skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[2]

-

Magnesium Carbonate: Generally considered non-hazardous. However, it is good laboratory practice to avoid dust inhalation.

-

General Precautions: The reaction involves heating and the evolution of carbon dioxide. Perform the synthesis in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

References

- Srinivasan, B. R., Sawant, S. C., & Dhuri, S. N. (2002). Synthesis, characterization and thermal studies of magnesium(II) complexes of ortho and para-aminobenzoic acids. Indian Journal of Chemistry - Section A, 41A(2), 290-296.

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Indian Journal of Chemistry - Section A Inorganic, Physical, Theoretical and Analytical Chemistry. (n.d.). Retrieved from [Link]

- Safety Data Sheet for 4-Aminobenzoic Acid. (Various suppliers).

- Safety Data Sheet for Magnesium Carbon

Sources

Application Note: High-Fidelity FTIR Analysis of Magnesium 4-Aminobenzoate for Pharmaceutical Quality Control

Abstract

This application note provides a comprehensive guide to the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Magnesium 4-aminobenzoate, a compound of interest in pharmaceutical development. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation using both the classic Potassium Bromide (KBr) pellet method and the modern Attenuated Total Reflectance (ATR) technique. The causality behind critical experimental steps is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and validated method for the structural characterization and quality control of this and similar metal-carboxylate active pharmaceutical ingredients (APIs).

Introduction: The Significance of Vibrational Spectroscopy for Magnesium 4-Aminobenzoate

Magnesium 4-aminobenzoate is a salt formed between the divalent magnesium cation (Mg²⁺) and the 4-aminobenzoate anion. In pharmaceutical sciences, the precise characterization of such metal-organic compounds is critical, as their solid-state properties, stability, and bioavailability are intrinsically linked to their molecular structure. The coordination of the carboxylate group to the magnesium ion, along with the hydrogen bonding network involving the amine group, defines the compound's unique physicochemical characteristics.[1]

FTIR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[2] By measuring the absorption of infrared radiation at specific frequencies, an FTIR spectrum provides a unique molecular "fingerprint" that can be used for:

-

Structural Elucidation: Confirming the presence of key functional groups (carboxylate, amine, aromatic ring).

-

Identification: Verifying the identity of the synthesized compound against a reference standard.

-

Purity Assessment: Detecting the presence of starting materials (e.g., 4-aminobenzoic acid) or other impurities.

-

Polymorph and Solvate Screening: Identifying different crystalline forms or the presence of bound water, which can significantly impact drug performance.

This document establishes a validated workflow for obtaining high-quality, reproducible FTIR spectra of Magnesium 4-aminobenzoate.

Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. A Michelson interferometer is used to modulate the IR radiation, and a Fourier transform is then applied to the resulting interferogram to generate the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3] The position, intensity, and shape of the absorption bands are characteristic of the molecule's structure.

Experimental Workflow: A Visual Overview

The following diagram outlines the logical flow for the FTIR analysis of Magnesium 4-aminobenzoate, from sample receipt to final data interpretation.

Caption: General workflow for FTIR analysis of Magnesium 4-aminobenzoate.

Detailed Protocol 1: The KBr Pellet Transmission Method

The Potassium Bromide (KBr) pellet method is a traditional and widely used technique for analyzing solid samples. It involves dispersing the sample within a solid matrix of KBr, which is transparent to infrared radiation in the mid-IR region.[4]

4.1. Rationale for KBr Method

This method provides high-quality spectra with sharp, well-defined peaks, making it ideal for detailed structural analysis and for creating reference spectra for libraries. The uniform dispersion of the sample in the KBr matrix minimizes scattering effects that can distort spectral features.[5]

4.2. Equipment and Materials

-

FTIR Spectrometer

-

Hydraulic Press (capable of 8-10 metric tons)

-

Pellet Die Set (e.g., 13 mm diameter)

-

Agate Mortar and Pestle

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 4 hours and stored in a desiccator.[6]

-

Analytical Balance

-

Spatula

-

Drying Oven

-

Desiccator

4.3. Step-by-Step Protocol

-

Material Preparation: Ensure the agate mortar, pestle, and die set are scrupulously clean and dry. Gently warm the metal die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture.[6] Allow to cool in a desiccator before use.

-

Sample Grinding: Place approximately 1-2 mg of the Magnesium 4-aminobenzoate sample into the agate mortar. Grind the sample thoroughly until it becomes a fine, homogenous powder. The goal is to reduce the particle size to less than 2 microns to minimize scattering of the IR beam (Christiansen effect).[5]

-

Mixing with KBr: Weigh approximately 100-200 mg of the pre-dried, spectroscopy-grade KBr and add it to the mortar containing the ground sample. The sample concentration should be between 0.2% and 1% by weight.[5][7] Gently but thoroughly mix the sample and KBr with the pestle. Avoid excessive grinding at this stage, as it can increase moisture absorption by the hygroscopic KBr.[5]

-

Pellet Formation: Transfer the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Gradually apply pressure up to 8-10 metric tons.[8] Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a solid, transparent disc.[6]

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent or translucent, not opaque or cloudy. Cloudiness can indicate insufficient pressure, excessive sample concentration, or moisture contamination.

-

Background Collection: Prepare a "blank" pellet using only the pure, dried KBr. Place this blank pellet in the spectrometer's sample holder and collect a background spectrum. This step is crucial to correct for instrumental drift, atmospheric water and CO₂, and any absorption from the KBr matrix itself.[3][7]

-

Sample Analysis: Replace the blank pellet with the sample pellet. Collect the sample spectrum using the same instrument parameters as the background (e.g., resolution: 4 cm⁻¹, number of scans: 32).[3]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform atmospheric suppression and baseline correction as needed.[3][9]

Detailed Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern sampling technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[10] It is ideal for rapid screening and high-throughput applications.

5.1. Rationale for ATR Method

The primary advantage of ATR is its simplicity and speed.[11] The technique works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[12] An evanescent wave penetrates a very short distance into the sample (typically 0.5 - 2 µm), making the technique insensitive to sample thickness and ideal for strongly absorbing or opaque materials.[10][13]

5.2. Equipment and Materials

-

FTIR Spectrometer equipped with an ATR accessory (e.g., single-reflection diamond or germanium crystal).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol).

-

Lint-free wipes.

5.3. Step-by-Step Protocol

-

ATR Crystal Cleaning: Before analysis, ensure the ATR crystal surface is perfectly clean. Use a lint-free wipe dampened with a suitable solvent (like isopropanol) to clean the crystal, then wipe dry with a second clean wipe.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This accounts for the absorbance of the ATR crystal and the surrounding atmosphere.[14]

-

Sample Application: Place a small amount of the finely ground Magnesium 4-aminobenzoate powder directly onto the ATR crystal. Ensure the entire surface of the crystal is covered.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is critical to ensure good, uniform contact between the sample and the crystal surface, which is necessary for a high-quality spectrum.[13]

-

Sample Analysis: Collect the sample spectrum using appropriate instrument parameters (e.g., resolution: 4 cm⁻¹, number of scans: 32).

-

Data Processing and Cleaning: The final spectrum is automatically generated. After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

Data Interpretation: Correlating Structure with the Spectrum

The FTIR spectrum of Magnesium 4-aminobenzoate is characterized by absorption bands corresponding to its constituent functional groups. The coordination of the carboxylate group to the magnesium ion is a key diagnostic feature.

Caption: Correlation of functional groups in Magnesium 4-aminobenzoate to their expected FTIR absorption regions.

Table 1: Characteristic FTIR Absorption Bands for Magnesium 4-Aminobenzoate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Comments |

| 3450 - 3200 | ν(N-H) | Primary Amine (-NH₂) | Typically two bands (asymmetric and symmetric stretching). Their position can indicate the extent of hydrogen bonding.[15] |

| 3100 - 3000 | ν(C-H) | Aromatic Ring | Aromatic C-H stretching vibrations. |

| ~1620 | δ(N-H) | Primary Amine (-NH₂) | N-H scissoring (bending) vibration. |

| 1610 - 1590 | ν(C=C) | Aromatic Ring | Aromatic ring stretching vibrations. |

| 1600 - 1540 | νₐₛ(COO⁻) | Carboxylate Anion | Asymmetric stretching. This is a key diagnostic band. Its position relative to the symmetric stretch helps determine the coordination mode. [16][17] |

| 1440 - 1380 | νₛ(COO⁻) | Carboxylate Anion | Symmetric stretching. The separation (Δν) between νₐₛ and νₛ is indicative of ionic, monodentate, or bidentate/bridging coordination. [16][17] |

| ~850 | γ(C-H) | Aromatic Ring | Out-of-plane C-H bending, characteristic of 1,4-disubstitution (para). |

| < 600 | ν(Mg-O) | Metal-Oxygen Bond | Vibrations involving the magnesium-oxygen bond typically appear in the far-infrared region.[18] |

Note: The exact peak positions can vary slightly due to the solid-state environment, crystal packing, and hydrogen bonding.

Key Diagnostic Insight: The absence of a strong carbonyl (C=O) band around 1700-1680 cm⁻¹, which is characteristic of the parent 4-aminobenzoic acid, and the appearance of the strong asymmetric and symmetric carboxylate (COO⁻) stretching bands are definitive proof of salt formation.[19] The separation between these two carboxylate bands (Δν = νₐₛ - νₛ) provides insight into the metal-ligand interaction. A larger separation often suggests a higher degree of covalent character or a monodentate coordination, while a smaller separation is typical for ionic or bidentate/bridging coordination.[16][17]

System Validation and Quality Control

To ensure the trustworthiness of the generated data, the following quality control measures are mandatory:

-

Instrument Performance Qualification (IPQ): Regularly verify the spectrometer's performance using a polystyrene reference standard. Key peaks should be within ±2 cm⁻¹ of their certified values.

-

Moisture and CO₂ Monitoring: Before collecting a background, ensure that atmospheric water vapor and carbon dioxide levels are low and stable. If necessary, purge the sample compartment with dry nitrogen or air.[3]

-

Sample Purity: Be aware that the presence of unreacted 4-aminobenzoic acid will manifest as a shoulder or a distinct peak in the 1700-1680 cm⁻¹ region.

Conclusion

FTIR spectroscopy is a rapid, reliable, and information-rich technique for the analysis of Magnesium 4-aminobenzoate. Both the KBr pellet and ATR methods can yield high-quality spectra when the protocols outlined in this note are followed meticulously. The KBr method is recommended for detailed structural analysis and library creation, while the ATR method excels in rapid quality control and high-throughput screening. Careful attention to sample preparation and background collection is paramount for achieving accurate and reproducible results. The interpretation of the carboxylate stretching region provides critical validation of salt formation and offers insights into the metal-ligand coordination environment.

References

- Gil, M., & Sone, K. (1991). Infrared spectroscopy of metal carboxylates. II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Thermochimica Acta, 186(2), 323-333. [Link not available from search, referencing the scientific concept]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Nakamoto, K. (1997). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (5th ed.). Wiley.

-

Mazzetto, S. E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research, 11(02), 44677-44682. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Retrieved from [Link]

-

White Bear Photonics. (2025). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Albano, D., et al. (2021). Revealing the distribution of metal carboxylates in oil paint from the micro- to nanoscale. Angewandte Chemie International Edition, 60(38), 20853-20860. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Arjunan, V., et al. (2019). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Journal of Molecular Structure, 1179, 839-855. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Michalska, D., et al. (2004). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Journal of Molecular Structure, 704(1-3), 187-194. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR and (b) FT-Raman Spectra of 4-aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Zn carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the maghemite nanoparticles coated with 4-aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

-

Jeeva, P., & Arul, A. (2008). Synthesis, characterization and thermal studies of magnesium(II) complexes of ortho and para-aminobenzoic acids. Journal of the Serbian Chemical Society, 73(5), 551-558. Retrieved from [Link]

-

York University. (2020). Acquiring and Processing FTIR Spectra. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Świsłocka, R., et al. (2006). Molecular structure of 4-aminobenzoic acid salts with alkali metals. Journal of Molecular Structure, 792-793, 227-238. Retrieved from [Link]

-

Labcompare. (2024). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. Retrieved from [Link]

-

Fournier, J. A., et al. (2016). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The Journal of Physical Chemistry A, 120(27), 5340-5348. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of LAB and p‐aminobenzoic acid. Retrieved from [Link]

-

Grube, M., & Muter, O. (2013). FTIR Data Processing and Analysis Tools. In Infrared Spectroscopy: Materials Science, Engineering and Technology. InTech. Retrieved from [Link]

-

Shimadzu. (n.d.). Algorithms Used for Data Processing in FTIR. Retrieved from [Link]

-

Palafox, M. A., & Rastogi, V. K. (2009). Meta-Aminobenzoic Acid: Structures and Spectral Characteristics. Journal of Molecular Structure, 927(1-3), 116-124. Retrieved from [Link]

-

Workman, H. J., & Johnson, A. K. (2018). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Coordination Chemistry Reviews, 368, 1-20. Retrieved from [Link]

- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.

-

Bawa, F. (2014). Vibrational Spectrum of Magnesium Monochalcogenide Nanoparticles. Journal of Nanomaterials, 2014, 853760. Retrieved from [Link]

-

Singh, N., et al. (2019). Solution Combustion Synthesis and Characterization of Magnesium Copper Vanadates. ACS Omega, 4(7), 12434-12442. Retrieved from [Link]

-

Supporting Information for: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Retrieved from [Link]

-

Bawa, F. (2013). Characterization of Vibrational Modes of Neutral (MgO)n(n = 3, 4, 6, 8, 9 and 12) Clusters. Research & Reviews in Physics and Chemistry, 2(4), 1-8. Retrieved from [Link]

-

Holban, A. M., et al. (2023). Synthesis and Characterization of Magnesium Oxide-Enhanced Chitosan-Based Hemostatic Gels with Antibacterial Properties: Role of Amino Acids and Crosslinking. International Journal of Molecular Sciences, 24(13), 10984. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. whitebearphotonics.com [whitebearphotonics.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. kinteksolution.com [kinteksolution.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. agilent.com [agilent.com]

- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 18. researchtrend.net [researchtrend.net]

- 19. researchgate.net [researchgate.net]

Magnesium 4-aminobenzoate as a reagent in agrochemical development

Application Note: Magnesium 4-Aminobenzoate as a Dual-Action Synergist in Agrochemical Development

Executive Summary & Scientific Rationale

Magnesium 4-aminobenzoate (Mg-PABA) represents a strategic coordination complex utilized in the development of next-generation biostimulants and stress-mitigation agents.[1] Unlike simple physical mixtures of magnesium sulfate and 4-aminobenzoic acid (PABA), the salt form offers defined stoichiometry and improved physicochemical properties, serving as a dual-action moiety that addresses both metabolic signaling and photosynthetic integrity .[1]

Mechanism of Action (MOA)

The efficacy of Mg-PABA is derived from the synergistic decoupling of its components post-uptake:

-

The Anionic Moiety (PABA): Acts as a precursor to folates (Vitamin B9), essential for DNA methylation and repair.[1][2][3][4] Crucially, PABA functions as a chemical inducer of Systemic Acquired Resistance (SAR), priming plants against abiotic stresses like drought and heat by modulating thermotolerance pathways.[1]

-

The Cationic Moiety (

): The central atom of chlorophyll and a cofactor for ATPases.[1] It stabilizes ribosomal structures during stress events, preventing protein synthesis collapse.

Why Mg-PABA? Free PABA (zwitterionic) has limited water solubility (~5 g/L at 25°C) and poor leaf cuticle penetration.[1] The magnesium salt significantly enhances solubility and bioavailability, allowing for lower effective dosages in foliar applications.[1]

Figure 1: Mechanistic pathway of Mg-PABA post-application.[1] The complex dissociates to fuel two distinct but complementary stress-response pathways.[1]

Physicochemical Profiling

Before biological testing, the reagent must be characterized to ensure formulation stability.

Table 1: Comparative Properties (Reagent Grade)

| Property | 4-Aminobenzoic Acid (Free Acid) | Magnesium 4-Aminobenzoate (Salt) | Impact on Formulation |

| Formula | Salt carries two bioactive anions per Mg.[1] | ||

| MW | 137.14 g/mol | ~296.56 g/mol (anhydrous) | Stoichiometry adjustment required.[1] |

| Solubility (Water) | ~4.7 g/L (pH 4) | >150 g/L (pH 7) | Critical: Allows high-conc.[1] liquid concentrates (SL).[1] |

| pH (1% Soln) | 3.5 (Acidic) | 6.5 - 7.5 (Neutral) | Neutral pH is safer for tank mixes.[1] |

| LogP | 0.83 | -0.4 (approx) | Improved phloem mobility.[1] |

Protocol A: Laboratory Synthesis & Purification

Note: Commercial Mg-PABA is often custom-synthesized.[1] This protocol ensures high-purity material for R&D toxicology and efficacy trials.

Objective: Synthesize Magnesium bis(4-aminobenzoate) dihydrate.

Reaction:

Materials:

-

Magnesium Carbonate (Basic, heavy) or Magnesium Hydroxide[1]

-

Deionized Water (Milli-Q)[1]

-

Ethanol (Absolute)[1]

Step-by-Step Methodology:

-

Slurry Preparation: Suspend 27.4 g (0.2 mol) of 4-aminobenzoic acid in 200 mL of deionized water heated to 80°C.

-

Neutralization: Slowly add 8.4 g (0.1 mol) of Magnesium Carbonate in small portions to the stirring acid suspension. Caution: CO2 evolution will cause foaming.[1]

-

Digestion: Maintain temperature at 85°C for 2 hours until effervescence ceases and the solution becomes clear (pale yellow).

-

Filtration: Filter the hot solution through a 0.45µm membrane to remove unreacted carbonates.

-

Crystallization: Concentrate the filtrate to 50% volume using a rotary evaporator. Add 100 mL of cold ethanol to induce precipitation.

-

Isolation: Filter the white crystalline solid and wash twice with cold ethanol.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Validation: Confirm structure via FTIR (Look for carboxylate stretch shift from 1680

to 1540

Protocol B: Biological Efficacy Assay (Drought Stress Model)

Objective: Quantify the "Rescue Effect" of Mg-PABA on Solanum lycopersicum (Tomato) under acute drought conditions.

Experimental Design:

-

Test Groups:

-

Replicates: n=10 plants per group.

Workflow:

-

Growth Phase: Grow tomato seedlings (cv. Micro-Tom) in standard potting mix for 3 weeks (4-leaf stage).

-

Pre-Treatment (Day 0): Apply foliar spray of test solutions to runoff.[1] Ensure surfactant (e.g., Tween 20 at 0.05%) is added to all groups.[1]

-

Stress Induction (Day 2): Cessation of watering. Maintain chamber temp at 28°C.

-

Measurement (Day 7):

-

Relative Water Content (RWC): Weigh fresh leaf, turgid leaf (after 24h soak), and dry leaf.

-

Chlorophyll Fluorescence (Fv/Fm): Use a fluorometer to measure photosynthetic efficiency.[1]

-

Electrolyte Leakage: Measure membrane stability.

-

Data Interpretation:

-

Success Criteria: Mg-PABA group should show statistically significant (

) retention of Fv/Fm (>0.[1]75) compared to PABA alone or MgSO4 alone, indicating synergistic protection of the photosynthetic apparatus.[1]

Figure 2: Experimental workflow for validating abiotic stress tolerance.

Formulation & Compatibility Notes

When developing a commercial formulation (SC or SL), consider the following:

-

Tank Mix Compatibility: Mg-PABA is compatible with non-ionic surfactants and most fungicides.[1] Avoid mixing with high-phosphate fertilizers (e.g., MAP/DAP) in concentrated form, as insoluble Magnesium Phosphate may precipitate.[1]

-

Photostability: PABA derivatives are UV-sensitive (often used as UV blockers).[1] Formulations should include a UV-stabilizer or be packaged in opaque containers to prevent decarboxylation of the active moiety [1].

-

Adjuvants: Use organosilicone super-spreaders to maximize stomatal infiltration, as Mg-PABA functions best when absorbed into the mesophyll.

References

-

Crisan, M. E., et al. (2014). Synthesis, crystal structure and biological activity of 2-hydroxyethylammonium salt of p-aminobenzoic acid.[1] PLoS ONE, 9(7).[1] Link

-

Kinnersley, A. M., & Turano, F. J. (2000). Gamma aminobutyric acid (GABA) and plant responses to stress.[1] Critical Reviews in Plant Sciences, 19(6), 479-509.[1] (Context on amino-acid derivatives in stress). Link[1]

-

Guo, W., et al. (2016). Magnesium deficiency in plants: An urgent problem.[1] The Crop Journal, 4(2), 83-91.[1] Link

-

Horváth, E., et al. (2007). The role of salicylic acid in the regulation of photosynthesis and antioxidant systems.[1] (Mechanistic parallel to PABA-induced SAR). Acta Biologica Szegediensis. Link

-

ResearchGate. Synthesis and characterization of magnesium(II) complexes of aminobenzoic acids. Link

Sources

- 1. p-Aminobenzoate Organic Salts as Potential Plant Growth Regulators for Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Para-Aminobenzoic Acid (PABA) Synthase Enhances Thermotolerance of Mushroom Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 5. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Incorporation of Magnesium 4-aminobenzoate into Advanced Drug Delivery Systems

Introduction: The Therapeutic Synergy of Magnesium and 4-Aminobenzoate

Magnesium is the fourth most abundant cation in the human body and a critical co-factor for over 300 enzymatic reactions, essential for metabolic function, neuromuscular conduction, and cardiovascular health.[1][2][3] Its supplementation has shown therapeutic efficacy in conditions like pre-eclampsia, arrhythmia, severe asthma, and migraines.[1][4][5] 4-aminobenzoic acid (PABA), a compound structurally similar to the B-vitamin family, plays a role in various metabolic processes.[6][7] The combination of these two moieties into a single compound, Magnesium 4-aminobenzoate, presents a compelling candidate for therapeutic development.

However, the clinical utility of many active pharmaceutical ingredients (APIs) is often hampered by poor bioavailability, rapid metabolism, or off-target side effects. Encapsulating Magnesium 4-aminobenzoate within advanced drug delivery systems (DDS) can overcome these limitations by protecting the API, controlling its release profile, and potentially enhancing its therapeutic efficacy.[8]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the incorporation of Magnesium 4-aminobenzoate into four distinct and widely applicable drug delivery platforms: liposomes, polymeric nanoparticles, hydrogels, and biodegradable microparticles.

Physicochemical Properties of Magnesium 4-aminobenzoate

Understanding the fundamental properties of the API is critical for designing an effective delivery system. Magnesium 4-aminobenzoate is a salt formed from the reaction of magnesium with 4-aminobenzoic acid.[9]

| Property | Value / Description | Source |

| Chemical Formula | Mg(C₇H₆NO₂)₂ | [9] |

| Molecular Weight | ~298.63 g/mol (anhydrous) | Calculated |

| Parent Compound (Anion) | 4-aminobenzoate (p-aminobenzoate) | [10] |

| Solubility | Soluble in water. | [11] |

| Appearance | Crystalline solid. | [6][12] |

| Key Moieties | Magnesium (Mg²⁺): Essential mineral. 4-aminobenzoate: Aromatic amino-acid anion. | [1][10] |

Section 1: Liposomal Encapsulation of Magnesium 4-aminobenzoate

Scientific Rationale & Field Insights

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic compounds.[13] For water-soluble compounds like Magnesium 4-aminobenzoate, encapsulation occurs within the aqueous core of the liposome.[14] This strategy offers several advantages:

-

Enhanced Bioavailability: Protects the API from degradation in the gastrointestinal tract.[14]

-

Reduced Side Effects: Encapsulation can mitigate potential gastrointestinal distress associated with high doses of oral magnesium.[15]

-

Sustained Release: The lipid bilayer acts as a barrier, allowing for a more controlled release of the encapsulated compound.

The thin-film hydration method followed by extrusion is a robust and widely adopted technique for producing unilamellar liposomes with a controlled size distribution, which is critical for in vivo applications.[16][17]

Experimental Workflow: Liposome Formulation

Caption: Workflow for liposomal encapsulation of Magnesium 4-aminobenzoate.

Protocol 1: Preparation of Magnesium 4-aminobenzoate Loaded Liposomes

Materials:

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Magnesium 4-aminobenzoate

-

Chloroform or Ethanol

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized water

Equipment:

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dialysis tubing or centrifugal filter units

-

Dynamic Light Scattering (DLS) and Zeta Potential analyzer

-

High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

-

Lipid Film Formation:

-

Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent like chloroform in a round-bottom flask.

-

Scientist's Note: Cholesterol is included to modulate membrane fluidity and stability, reducing the leakage of the encapsulated drug.[16]

-

Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface.

-

Continue to apply vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

-

-

Hydration:

-

Prepare a stock solution of Magnesium 4-aminobenzoate in deionized water or PBS (e.g., 10-20 mg/mL).

-

Add the aqueous drug solution to the round-bottom flask containing the lipid film.

-

Hydrate the film by gentle rotation at a temperature above the lipid transition temperature for 1 hour. This process results in the formation of multilamellar vesicles (MLVs).[17]

-

-

Size Reduction (Homogenization):

-

To produce smaller, more uniform vesicles, the MLV suspension must be downsized.

-

Method A (Extrusion): Load the suspension into a liposome extruder. Sequentially pass the suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, then 100 nm). Perform 10-20 passes for each membrane size. This is the preferred method for achieving a narrow size distribution.[16]

-

Method B (Sonication): Submerge the vial containing the MLV suspension in an ice bath and sonicate using a probe sonicator. Use short pulses to avoid lipid degradation from excessive heat.

-

-

Purification:

-

Remove the unencapsulated (free) Magnesium 4-aminobenzoate from the liposome suspension.

-

Method A (Dialysis): Transfer the liposome suspension to a dialysis bag (e.g., 12-14 kDa MWCO) and dialyze against a large volume of PBS at 4°C for 12-24 hours, with several changes of the buffer.

-